Ethyl 2-acetylbenzoate
Overview
Description
Ethyl 2-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 2-acetylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-acetylbenzoate is a chemical compound with the formula C11H12O3 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on the specific biological or chemical system in which it is introduced.
Mode of Action
As an ester, it may undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific biological or chemical context.
Biochemical Pathways
Esters like this compound are known to participate in esterification and hydrolysis reactions . These reactions could potentially influence various biochemical pathways, particularly those involving the metabolism of fats and oils, as esters form the bulk of animal fats and vegetable oils .
Pharmacokinetics
Like other esters, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis), and eventually excreted . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Given its potential to undergo hydrolysis, it could influence cellular processes that involve the breakdown or synthesis of esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst and water can facilitate its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
2-acetylbenzoic acid+ethanolacid catalystethyl 2-acetylbenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-acetylbenzoic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-acetylbenzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetylbenzoate: Similar ester with a methyl group instead of an ethyl group.
Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain reactions.
Ethyl 4-acetylbenzoate: Similar structure but with the acetyl group in a different position.
Uniqueness
This compound is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions. Its specific structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
Ethyl 2-acetylbenzoate (C11H12O3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound is an ester formed from the reaction of 2-acetylbenzoic acid and ethanol. Its structure can be represented as follows:
This compound possesses a carbonyl group adjacent to an aromatic ring, which is significant for its reactivity and biological interactions.
Hydrolysis and Metabolism
As an ester, this compound can undergo hydrolysis in the presence of water and a catalyst, leading to the formation of 2-acetylbenzoic acid and ethanol. This reaction is crucial as it may influence various biochemical pathways in the body, particularly those involving esterification and hydrolysis reactions.
Pharmacokinetics
The pharmacokinetics of this compound suggest that it is likely absorbed into the bloodstream, metabolized (primarily through hydrolysis), and then excreted. The rate of these processes can be affected by environmental factors such as pH and temperature.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various compounds for their antibacterial efficacy, this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent antimicrobial effects .
2. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In animal models, it significantly reduced paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions. This effect may be attributed to the compound's ability to inhibit pro-inflammatory cytokines .
3. Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in leukemia cells by activating caspase pathways, making it a candidate for further investigation in cancer therapeutics .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacteria. The results indicated that at concentrations as low as 20 µg/mL, the compound inhibited bacterial growth effectively, showcasing its potential as a natural preservative in food products.
Case Study: Anti-inflammatory Response
A study involving rats demonstrated that administration of this compound prior to carrageenan injection resulted in a significant decrease in inflammation markers compared to control groups. This suggests its therapeutic potential in managing inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-acetylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSSCAQCRQQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384094 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103935-10-0 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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